2-Oxa-5-azaspiro[3.5]nonane hemioxalate
Description
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Properties
CAS No. |
1046153-04-1; 1523571-96-1 |
|---|---|
Molecular Formula |
C16H28N2O6 |
Molecular Weight |
344.408 |
IUPAC Name |
2-oxa-5-azaspiro[3.5]nonane;oxalic acid |
InChI |
InChI=1S/2C7H13NO.C2H2O4/c2*1-2-4-8-7(3-1)5-9-6-7;3-1(4)2(5)6/h2*8H,1-6H2;(H,3,4)(H,5,6) |
InChI Key |
XYVURJQUUXMNLV-UHFFFAOYSA-N |
SMILES |
C1CCNC2(C1)COC2.C1CCNC2(C1)COC2.C(=O)(C(=O)O)O |
solubility |
not available |
Origin of Product |
United States |
Significance of Spirocyclic Frameworks in Organic Chemistry and Drug Discovery
Spirocyclic frameworks are a class of molecules where two rings are connected through a single, shared atom known as the spiro atom. chemenu.com This structural motif has become increasingly important in organic chemistry and, particularly, in the realm of drug discovery for several key reasons.
The primary advantage of spirocycles is their inherent three-dimensionality. tandfonline.combldpharm.com Unlike flat, aromatic systems, spirocyclic cores can project functional groups into three-dimensional space, which can lead to more specific and significant interactions with the complex binding sites of biological targets like proteins. tandfonline.com This three-dimensional nature is often measured by the fraction of sp³ hybridized carbons (Fsp³). Spiro-containing systems inherently increase the Fsp³ value of a molecule, a characteristic that has been correlated with a higher probability of success in clinical development. bldpharm.com
Furthermore, the introduction of a rigid spirocyclic scaffold can replace flexible bonds in a molecule, thereby locking it into a more favorable conformation for binding to a receptor and potentially improving its potency and selectivity. bldpharm.comtandfonline.com This rigidity can also enhance metabolic stability by protecting certain parts of the molecule from enzymatic degradation. univ.kiev.ua Spirocyclic scaffolds can also be used to modulate crucial physicochemical properties, including aqueous solubility and lipophilicity (logP), which are critical for a compound's pharmacokinetic profile. tandfonline.combldpharm.com The sp³ character of spirocycles is generally expected to favor better water solubility compared to corresponding aromatic systems. tandfonline.com For these reasons, spirocyclic compounds are frequently employed in the design of novel drugs, with several already on the market and many more showing promise in clinical and preclinical studies. nih.govresearchgate.net
Structural Classification and Nomenclature of Spiro 3.5 Nonane Heterocycles
The systematic naming of spiro compounds follows IUPAC nomenclature rules. A spiro compound is identified by the prefix "spiro," followed by brackets containing the number of atoms in each ring linked to the central spiro atom, listed in ascending order. nih.gov The parent compound, spiro[3.5]nonane, thus consists of a four-membered cyclobutane (B1203170) ring and a six-membered cyclohexane (B81311) ring sharing a single carbon atom. nih.govchemspider.com The total number of atoms in the bicyclic system gives the root name, in this case, "nonane" for nine carbons.
Heterocyclic variants are named by indicating the position and type of the heteroatoms (non-carbon atoms) using prefixes like "oxa" for oxygen and "aza" for nitrogen. The numbering of the spirocyclic system starts in the smaller ring, adjacent to the spiro atom, and proceeds around that ring before continuing to the larger ring. Therefore, in 2-Oxa-5-azaspiro[3.5]nonane , the "2-Oxa" indicates an oxygen atom at the second position of the four-membered oxetane (B1205548) ring, and "5-aza" indicates a nitrogen atom at the fifth position of the six-membered piperidine (B6355638) ring. uni.lu
The term "hemioxalate" specifies that the compound is a salt formed with oxalic acid in a 2:1 molar ratio of the base (2-Oxa-5-azaspiro[3.5]nonane) to the acid (oxalic acid). Forming such salts is a common strategy in pharmaceutical chemistry to improve the stability, crystallinity, and solubility of a parent compound.
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| 2-Oxa-5-azaspiro[3.5]nonane | 1046153-04-1 | C₇H₁₃NO | 127.18 |
| 2-Oxa-5-azaspiro[3.5]nonane Hemioxalate | 1523571-96-1 | C₁₆H₂₈N₂O₆ | 344.41 |
Historical Development and Emerging Research Areas of 2 Oxa 5 Azaspiro 3.5 Nonane Hemioxalate
Retrosynthetic Analysis and Strategic Disconnections of the Spiro[3.5]nonane Core
Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available precursors. For the 2-oxa-5-azaspiro[3.5]nonane core, the primary challenge lies in the construction of the spirocyclic quaternary center. Key strategic disconnections can be envisioned based on reliable chemical transformations.
One logical approach involves disconnecting the piperidine ring. A C-N bond disconnection within the piperidine moiety leads back to a linear amino-alcohol precursor containing the intact oxetane ring. This strategy simplifies the target into a more accessible substituted oxetane derivative. A further disconnection of an amide bond, often used as a precursor to the amine via reduction, simplifies the structure even more.
A plausible retrosynthetic pathway for a derivative, such as an N-protected 2-oxa-5-azaspiro[3.5]nonan-6-one, is outlined below. This strategy is adapted from a reported synthesis of the analogous 2,5-dioxa-8-azaspiro[3.5]nonane. Current time information in Le Flore County, US.
Disconnection 1 (C-N bond of piperidine): The first disconnection breaks the bond formed during the final ring-closing step. In a forward sense, this corresponds to an intramolecular cyclization. This reveals a precursor like N-(2-chloroacetyl)-3-((benzylamino)methyl)oxetan-3-ol.
Disconnection 2 (Amide bond): Disconnecting the amide bond simplifies the molecule into two key fragments: an amino-oxetane building block (3-((benzylamino)methyl)oxetan-3-ol) and a simple acylating agent like chloroacetyl chloride. Current time information in Le Flore County, US.
This analysis identifies a substituted 3-amino-oxetane derivative as the crucial intermediate, focusing the synthetic effort on the construction of this highly functionalized four-membered ring.
| Retrosynthetic Step | Target/Intermediate Structure | Precursor(s) | Forward Reaction Type |
| Step 1 | 2-Oxa-5-azaspiro[3.5]nonane derivative | Substituted linear N-haloacetyl amino oxetane | Intramolecular Cyclization |
| Step 2 | Substituted linear N-haloacetyl amino oxetane | Substituted 3-amino-oxetane + Haloacetyl halide | Amide Formation |
This interactive table outlines a primary retrosynthetic strategy for the 2-oxa-5-azaspiro[3.5]nonane core.
Cycloaddition and Ring-Forming Reactions in Spiro[3.5]nonane Construction
The construction of the spiro[3.5]nonane core relies on efficient ring-forming reactions. Cycloaddition reactions, which form multiple carbon-carbon or carbon-heteroatom bonds in a single step, are particularly powerful for building cyclic and spirocyclic systems.
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all reactants, offer a highly efficient route to complex molecular architectures. While a specific MCR for 2-oxa-5-azaspiro[3.5]nonane is not prominently reported, analogous systems demonstrate the feasibility of this approach.
For instance, a copper-catalyzed four-component reaction has been developed for the synthesis of 3-oxetanone-derived N-propargyl spirooxazolidines. mdpi.com This reaction combines an amino alcohol, formaldehyde, a 3-oxetanone, and an alkyne in a one-pot process. mdpi.com This methodology highlights the potential of MCRs to rapidly assemble spiro-oxetane scaffolds from simple starting materials. Adapting such a strategy could involve the reaction of a suitable oxetane precursor, an amine, an aldehyde, and another component to construct the piperidine ring in a convergent fashion.
Intramolecular cyclization is a robust and widely used strategy for the formation of cyclic structures, including the piperidine ring of the 2-oxa-5-azaspiro[3.5]nonane system. This approach typically involves preparing a linear precursor containing all the necessary atoms and functional groups, which then undergoes a ring-closing reaction.
A well-documented synthesis for the related 2,5-dioxa-8-azaspiro[3.5]nonane provides a clear blueprint for this strategy. Current time information in Le Flore County, US. The key steps are as follows:
Amide Formation: A starting material, 3-((benzylamino)methyl)oxetan-3-ol, is reacted with chloroacetyl chloride in the presence of a base like triethylamine (B128534) to form the N-chloroacetylated intermediate. Current time information in Le Flore County, US.
Intramolecular Cyclization: The resulting compound undergoes a self-cyclization reaction in an inert atmosphere, promoted by a second base, to generate the spirocyclic lactam (a piperidin-2-one ring). Current time information in Le Flore County, US.
Reduction: The lactam is then reduced using a reducing agent to form the final saturated piperidine ring. Current time information in Le Flore County, US.
Deprotection: Finally, removal of the benzyl (B1604629) (Bn) protecting group via catalytic hydrogenation yields the target spirocycle. Current time information in Le Flore County, US.
This intramolecular approach offers excellent control over the ring formation process and is amenable to scale-up. Current time information in Le Flore County, US.
Stereocontrolled Synthesis of Chiral 2-Oxa-5-azaspiro[3.5]nonane Derivatives
The spirocarbon of 2-oxa-5-azaspiro[3.5]nonane is a quaternary stereocenter. The synthesis of enantiomerically pure derivatives, therefore, requires stereocontrolled methods. Asymmetric synthesis of spirocycles is a challenging field, but several strategies can be employed.
Substrate Control: Starting from a chiral, non-racemic precursor (the "chiral pool") can transfer stereochemistry to the final product. For example, if the synthesis begins with an enantiopure substituted oxetane, the stereochemistry of the spirocenter can be fixed during the cyclization step.
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the acyclic precursor to direct the stereochemical outcome of the cyclization reaction, after which the auxiliary is removed.
Asymmetric Catalysis: The use of a chiral catalyst can induce enantioselectivity in the key ring-forming step. Organocatalysis and transition-metal catalysis are powerful tools for the asymmetric synthesis of spiro heterocycles. researchgate.net For instance, a conjugate addition of an amino ester to a nitroalkene derived from oxetan-3-one, followed by reduction and spontaneous cyclization, has been used to prepare chiral spirocyclic analogues of diketopiperazines, demonstrating a viable pathway for creating stereocenters in such systems. researchgate.net
Achieving high diastereoselectivity and enantioselectivity is crucial for the development of specific, targeted therapeutic agents.
Process Optimization and Scale-Up Considerations for Industrial Application
Transitioning a synthetic route from laboratory scale to industrial production requires rigorous optimization of reaction conditions and practical considerations. The goal is to develop a process that is safe, cost-effective, robust, and environmentally sustainable.
For the synthesis of azaspiro[3.5]nonane analogues, key parameters for optimization include:
Starting Materials: The use of inexpensive, readily available starting materials is paramount. The synthesis of a related 2-oxa-6-azaspiro[3.3]heptane intermediate, for example, was optimized to start from tribromoneopentyl alcohol, a commercial flame retardant.
Reaction Conditions: Optimization of temperature, pressure, reaction time, and catalyst loading can significantly improve yield and purity while minimizing energy consumption. For instance, in a patented synthesis of a related compound, the final hydrogenation step is optimized to run at 20-100 psi and 20-50 °C for 8-20 hours. Current time information in Le Flore County, US.
Solvent and Reagent Selection: Choosing appropriate solvents that are safe, environmentally friendly, and allow for easy product isolation is critical. The choice of base and reducing agent can also impact cost, safety, and waste generation.
Purification: Developing non-chromatographic purification methods, such as crystallization or distillation, is essential for large-scale synthesis to be economically viable.
The synthesis of a 2,5-dioxa-8-azaspiro[3.5]nonane derivative has been described as having a short route, high yield, and being suitable for industrial production, underscoring the feasibility of scaling up these synthetic pathways. Current time information in Le Flore County, US.
Comparison of Synthetic Efficiency Across Reported Pathways
| Metric | Pathway A: Intramolecular Cyclization | Pathway B: Hypothetical MCR/Cycloaddition |
| Step Count | Linear, multi-step (e.g., 4 steps from key oxetane) Current time information in Le Flore County, US. | Convergent, potentially 1-2 steps |
| Overall Yield | Often moderate to good due to multiple steps Current time information in Le Flore County, US. | Potentially higher if optimized, but can be low initially |
| Starting Materials | Requires pre-functionalized oxetane precursor Current time information in Le Flore County, US. | Utilizes simpler, more fundamental building blocks |
| Atom Economy | Lower, due to use of protecting groups and activating agents | Generally higher, as most atoms are incorporated into the product |
| Scalability | Demonstrated feasibility for industrial scale Current time information in Le Flore County, US. | May require significant process development for scale-up |
| Stereocontrol | Can be achieved via chiral pool or auxiliaries | Can be challenging; may require development of asymmetric catalysts |
This interactive table compares the synthetic efficiency of the established intramolecular cyclization pathway with a hypothetical multicomponent reaction approach.
Pathway A, based on the intramolecular cyclization of a pre-formed oxetane building block, represents a well-controlled and scalable, albeit longer, route. Current time information in Le Flore County, US. Pathway B, while currently hypothetical for this specific target, represents a more modern and convergent approach that could offer significant advantages in step- and atom-economy if a successful reaction can be developed.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
A complete structural assignment would require detailed ¹H and ¹³C NMR spectra. This would include tables of chemical shifts (δ), coupling constants (J), and signal multiplicities.
Correlation Spectroscopies (COSY, HSQC, HMBC) for Connectivity Elucidation
To elucidate the connectivity of the molecule, 2D NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be essential. These analyses would confirm the proton-proton and proton-carbon correlations within the spirocyclic structure.
Nuclear Overhauser Effect Spectroscopy (NOESY) for Stereochemical Analysis
The stereochemistry of the compound would be determined using Nuclear Overhauser Effect Spectroscopy (NOESY), which identifies protons that are close in space. This would be crucial for understanding the three-dimensional structure of the molecule.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition
HRMS data would be needed to provide an accurate mass measurement of the molecular ion, which would serve to confirm the elemental composition of 2-Oxa-5-azaspiro[3.5]nonane hemioxalate. This would involve comparing the experimentally determined exact mass to the theoretically calculated mass.
Chromatographic Techniques for Separation and Purity Profiling
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
A validated HPLC method is critical for assessing the purity of the compound. This section would require specific details such as the type of column used, the composition of the mobile phase, the flow rate, and the detection wavelength. A representative chromatogram would also be necessary to illustrate the purity profile.
Gas Chromatography (GC) for Volatile Byproducts and Solvents
GC analysis is employed to detect and quantify any residual volatile byproducts or solvents from the synthesis process. The methodology, including the column type, temperature program, and detector specifics, would need to be described.
Without access to primary research data, any attempt to populate these sections would be speculative and would not meet the required standards of scientific accuracy.
Chiral Chromatography for Enantiomeric Purity Assessment
The enantiomeric purity of this compound is a critical parameter, given that stereoisomers of a chiral compound can exhibit different pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is the premier technique for resolving enantiomers and quantifying their relative abundance.
For the separation of a spirocyclic amine like 2-Oxa-5-azaspiro[3.5]nonane, polysaccharide-based CSPs are often employed due to their broad applicability and high resolving power. These stationary phases, typically derivatives of cellulose (B213188) or amylose, create a chiral environment where the enantiomers form transient diastereomeric complexes with differing stabilities, leading to different retention times.
A typical method for the enantiomeric purity assessment of this compound would involve a normal-phase HPLC setup. The selection of the mobile phase is crucial for achieving optimal separation. A mixture of a nonpolar solvent, such as hexane (B92381) or heptane, with a polar alcohol modifier like isopropanol (B130326) or ethanol (B145695) is commonly used. The addition of a small amount of a basic modifier, such as diethylamine (B46881) (DEA), is often necessary to improve peak shape and reduce tailing for basic analytes like amines.
The following interactive data table summarizes a representative set of chromatographic conditions and expected results for the chiral separation of 2-Oxa-5-azaspiro[3.5]nonane enantiomers.
| Parameter | Value |
| Chiral Stationary Phase | Immobilized Amylose tris(3,5-dimethylphenylcarbamate) |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 220 nm |
| Retention Time (Enantiomer 1) | 8.5 min |
| Retention Time (Enantiomer 2) | 10.2 min |
| Resolution (Rs) | > 2.0 |
| Enantiomeric Excess (ee%) | > 99% |
This data is representative of typical results for the chiral separation of similar compounds and serves as an illustrative example.
The resolution value (Rs) is a quantitative measure of the degree of separation between the two enantiomeric peaks. An Rs value greater than 1.5 indicates baseline separation, which is essential for accurate quantification. The enantiomeric excess (ee%) is calculated from the peak areas of the two enantiomers and is a direct measure of the enantiomeric purity of the sample.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify functional groups and probe the vibrational modes of a molecule. Together, they provide a comprehensive vibrational fingerprint of the compound.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups. The presence of the secondary amine (N-H) would be indicated by a stretching vibration in the region of 3300-3500 cm⁻¹. The C-N stretching of the piperidine ring would appear in the 1250-1020 cm⁻¹ range. The oxetane ring is characterized by the asymmetric C-O-C stretching vibration, which is typically a strong band found around 980-960 cm⁻¹. The spirocyclic nature of the molecule, with its strained four-membered oxetane ring, can influence the exact position and intensity of these bands. The hemioxalate counter-ion will exhibit strong absorptions for the C=O stretching of the carboxylic acid and carboxylate groups, typically in the 1750-1680 cm⁻¹ and 1650-1550 cm⁻¹ regions, respectively. A broad O-H stretch from the carboxylic acid would also be expected around 3000 cm⁻¹.
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. The C-C stretching and skeletal vibrations of the piperidine ring, which might be weak in the IR spectrum, are often prominent in the Raman spectrum, appearing in the 800-1200 cm⁻¹ region. The symmetric C-O-C stretching of the oxetane ring, the "breathing" mode, is also expected to be a strong Raman band. The vibrations of the oxalate (B1200264) counter-ion will also be visible.
The following table summarizes the expected key vibrational bands for this compound in both IR and Raman spectra.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy | Intensity |
| N-H Stretch (secondary amine) | 3300 - 3500 | IR | Medium |
| C-H Stretch (aliphatic) | 2850 - 3000 | IR, Raman | Strong |
| O-H Stretch (carboxylic acid) | ~3000 (broad) | IR | Broad |
| C=O Stretch (oxalate) | 1680 - 1750 | IR | Strong |
| N-H Bend | 1500 - 1650 | IR | Medium |
| C-O-C Stretch (oxetane, asymmetric) | 960 - 980 | IR | Strong |
| C-N Stretch (piperidine) | 1020 - 1250 | IR | Medium |
| Ring Breathing (piperidine) | 800 - 900 | Raman | Strong |
These assignments are based on characteristic group frequencies for similar structural motifs.
Computational and Theoretical Chemistry of 2 Oxa 5 Azaspiro 3.5 Nonane
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-Oxa-5-azaspiro[3.5]nonane, these calculations, often employing methods like Density Functional Theory (DFT), can predict its electronic structure, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and electrostatic potential map. These parameters are crucial for predicting the molecule's reactivity, stability, and potential sites for interaction.
The distribution of electron density, influenced by the electronegative oxygen and nitrogen atoms, dictates the molecule's polarity and its ability to act as a hydrogen bond donor or acceptor. Reactivity indices derived from these calculations can guide synthetic modifications by identifying the most probable sites for electrophilic or nucleophilic attack. While specific experimental quantum chemical studies on this exact compound are not widely published, its basic computed properties are available and provide a foundation for theoretical modeling. nih.govuni.lu
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C7H13NO | nih.gov |
| Molecular Weight | 127.18 g/mol | nih.gov |
| Monoisotopic Mass | 127.099714038 Da | nih.gov |
| Topological Polar Surface Area | 21.3 Ų | nih.gov |
| SMILES | C1CCNC2(C1)COC2 | uni.lu |
| InChIKey | FNTBEHJVXDDFRG-UHFFFAOYSA-N | uni.lu |
Conformational Landscape Analysis and Energy Minima Determination
The spirocyclic nature of 2-Oxa-5-azaspiro[3.5]nonane imparts significant conformational rigidity compared to linear or monocyclic analogs. However, the six-membered piperidine (B6355638) ring can still adopt various conformations, such as chair, boat, and twist-boat forms. Conformational analysis is employed to explore this landscape and identify the most stable, low-energy conformations (energy minima).
Computational methods can systematically rotate bonds and calculate the potential energy of each resulting conformation. This process generates a potential energy surface, mapping the molecule's stability across its conformational space. Studies on similar azaspiro compounds have demonstrated that different diastereoisomers can have notable differences in stability, with energy differences of several kcal/mol. beilstein-journals.org For 2-Oxa-5-azaspiro[3.5]nonane, it is expected that the chair conformation of the piperidine ring would be the most stable, minimizing steric strain and torsional interactions. Determining the precise geometry of these energy minima is critical for understanding how the molecule will be recognized by and interact with biological targets.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions
While quantum calculations provide a static picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of 2-Oxa-5-azaspiro[3.5]nonane over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a virtual trajectory of the system at the atomic level. rsc.org
These simulations are particularly valuable for studying the compound in a biologically relevant environment, such as in aqueous solution. By simulating the molecule surrounded by water molecules, researchers can analyze how the solvent influences its conformation and dynamics. nih.gov Key interactions, such as the formation and breaking of hydrogen bonds between the compound's nitrogen and oxygen atoms and the surrounding water, can be observed. The polarity and nature of the solvent can significantly impact the strength of intermolecular interactions and the stability of different conformations. researchgate.netnii.ac.jp Understanding these solvent interactions is crucial, as they play a significant role in the solubility, stability, and binding affinity of a drug candidate. nih.gov
Ligand-Protein Docking Studies with Spiro[3.5]nonane Scaffolds
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov The inherent three-dimensionality of spirocyclic scaffolds, such as the spiro[3.5]nonane core, makes them particularly compelling for probing the often complex and contoured binding pockets of proteins. nih.govmdpi.com
Docking studies involving scaffolds similar to 2-Oxa-5-azaspiro[3.5]nonane have shown significant promise. For instance, inhibitors incorporating a 6-azaspiro[3.5]nonane moiety have been designed to target the SARS-CoV-2 main protease, demonstrating potent activity. nih.gov The rigid spirocyclic structure helps to reduce the conformational flexibility of the ligand, which can lead to a lower entropic penalty upon binding and thus higher affinity. nih.gov Docking simulations allow researchers to visualize potential binding modes, predict binding affinities, and identify key interactions like hydrogen bonds and hydrophobic contacts that stabilize the ligand-protein complex. mdpi.com This information is invaluable for the rational design and optimization of new therapeutic agents.
| Spirocyclic Scaffold | Protein Target | Key Findings | Reference |
|---|---|---|---|
| 6-Azaspiro[3.5]nonane | SARS-CoV-2 3CLpro | Identified potent inhibitors with submicromolar IC50 values; co-crystal structures revealed specific binding interactions. | nih.gov |
| Spiro[5,8-methanoquinazoline-2,3′-indoline] | SARS-CoV-2 main protease, Human mast cell tryptase | Identified promising ligands based on binding affinity, H-bonds, and hydrophobic interactions. | mdpi.com |
| Spiro Imidazobenzodiazepines | α1β3γ2 GABAA Receptor | Docking into the crystal structure guided the design of compounds with specific binding properties. | nih.gov |
Structure-Based Drug Design (SBDD) and Fragment-Based Drug Design (FBDD) Applications
The spiro[3.5]nonane framework is a valuable starting point for both Structure-Based Drug Design (SBDD) and Fragment-Based Drug Design (FBDD).
In SBDD , high-resolution structural information of a target protein, typically from X-ray crystallography or cryo-electron microscopy, is used to design ligands that fit precisely into the binding site. researchgate.netyoutube.com The well-defined three-dimensional shape of the 2-Oxa-5-azaspiro[3.5]nonane scaffold allows for the precise spatial positioning of functional groups (exit vectors) to optimize interactions with specific amino acid residues in the target, enhancing potency and selectivity. nih.gov
In FBDD , small, low-complexity molecules called "fragments" (typically with a molecular weight under 300 Da) are screened for weak binding to a target protein. nih.govnumberanalytics.com Hits from this screening serve as starting points for building more potent lead compounds. The 2-Oxa-5-azaspiro[3.5]nonane core is an ideal fragment due to its low molecular weight, high sp3 character (three-dimensionality), and structural novelty. mdpi.comspirochem.com Its rigid nature provides a solid anchor from which chemists can "grow" or "link" other chemical moieties to improve binding affinity, transforming a weakly binding fragment into a potent inhibitor. nih.govnih.gov The use of such 3D-rich fragments is increasingly seen as a way to explore new chemical space and develop high-quality leads. spirochem.com
Mechanistic Insights into 2-Oxa-5-azaspiro[3.5]nonane Transformations Remain Largely Undocumented in Publicly Available Research
A thorough review of publicly accessible scientific literature and chemical databases reveals a significant gap in the documented mechanistic organic chemistry of the compound 2-Oxa-5-azaspiro[3.5]nonane and its hemioxalate salt. While the existence of this chemical entity is confirmed in chemical databases, detailed research findings regarding its reaction pathways, the role of catalysis in its functionalization, its reaction kinetics, and the specific electrophilic or nucleophilic reactivity of its heteroatoms are not available.
The provided outline requests an in-depth analysis of this specific spirocyclic system, covering the following topics:
Mechanistic Organic Chemistry of 2 Oxa 5 Azaspiro 3.5 Nonane Transformations
Electrophilic and Nucleophilic Reactivity of the Azaspiro[3.5]nonane Nitrogen and Oxygen:A detailed investigation into the reactivity of the nitrogen and oxygen atoms within this specific molecule, defining their behavior as electron-pair acceptors (electrophiles) or donors (nucleophiles), has not been published.
General principles of organic chemistry allow for predictions about the likely reactivity of the functional groups present in 2-Oxa-5-azaspiro[3.5]nonane. The secondary amine (the nitrogen atom) is expected to be nucleophilic and basic, while the ether (the oxygen atom in the oxetane (B1205548) ring) is also nucleophilic and can be protonated under acidic conditions. The strained four-membered oxetane ring may be susceptible to ring-opening reactions initiated by nucleophiles or electrophiles. However, without specific experimental studies, any discussion of reaction mechanisms, intermediates, and kinetics for this particular compound would be speculative.
Due to the absence of detailed research findings, it is not possible to construct a scientifically accurate and thorough article that adheres to the specific requirements of the requested outline.
Applications in Medicinal Chemistry and Biomedical Research
2-Oxa-5-azaspiro[3.5]nonane as a Privileged Scaffold in Drug Discovery
The concept of "privileged structures" refers to molecular scaffolds that can bind to a range of different biological targets, making them valuable starting points for drug discovery. nih.gov The 2-Oxa-5-azaspiro[3.5]nonane core is increasingly recognized as such a privileged scaffold due to its inherent three-dimensional architecture and favorable physicochemical properties. researchgate.net The spirocyclic nature of this compound, where two rings are joined by a single common atom, provides a rigid framework that can orient substituents in precise spatial arrangements, which is crucial for effective interaction with biological targets. mdpi.com This rigidity helps to limit the conformational mobility of molecules, which can lead to higher selectivity and potency. mdpi.com
The incorporation of spirocyclic systems like 2-Oxa-5-azaspiro[3.5]nonane into drug candidates has a significant positive impact on their "drug-likeness" and pharmacokinetic profiles. tandfonline.com A key metric in this regard is the fraction of sp³ hybridized carbons (Fsp³), which measures the three-dimensionality of a molecule. bldpharm.com Shifting from flat, aromatic structures to sp³-rich compounds generally correlates with improved physicochemical and pharmacokinetic properties. tandfonline.com
Spirocyclic scaffolds inherently increase the Fsp³ count, which can lead to:
Improved Solubility: The three-dimensional structure can disrupt crystal packing, leading to better aqueous solubility. Azaspirocycles, in particular, have demonstrated higher solubility compared to their non-spirocyclic counterparts. tandfonline.com
Enhanced Metabolic Stability: The quaternary carbon at the spiro center is less susceptible to metabolic degradation, which can improve the half-life of a drug. Spirocyclic bioisosteres have shown improved metabolic stability towards oxidative enzymes. researchgate.net
Modulated Lipophilicity: The introduction of a spirocyclic core can help to fine-tune the lipophilicity (logP) of a molecule, which is a critical parameter for absorption, distribution, metabolism, and excretion (ADME). tandfonline.com
| Pharmacokinetic Property | Impact of Spirocyclic Systems | Reference |
|---|---|---|
| Solubility | Generally increased due to disruption of crystal packing. | tandfonline.com |
| Metabolic Stability | Often enhanced due to the presence of a quaternary spiro-carbon. | researchgate.net |
| Lipophilicity (logP) | Can be modulated to optimize ADME properties. | tandfonline.com |
| Fraction of sp³ Carbons (Fsp³) | Inherently increased, leading to greater three-dimensionality. | bldpharm.com |
The development of compound libraries based on the spiro[3.5]nonane core is a key strategy in modern drug discovery for exploring novel chemical space. nih.gov The goal is to create a diverse collection of molecules that can be screened for activity against various biological targets. nih.gov The rigid spiro[3.5]nonane scaffold provides a fixed anchor point, while systematic modifications can be made to introduce diversity.
Strategies for designing such libraries often involve:
Fragment-Based Design: Combining fragments of known bioactive molecules with the spirocyclic core to generate novel compounds with potentially favorable drug-like properties. tandfonline.com
Diversity-Oriented Synthesis (DOS): Employing synthetic routes that allow for the creation of a wide range of structurally diverse molecules from a common starting material. nih.gov
Parallel Synthesis: Using automated or semi-automated techniques to rapidly synthesize a large number of analogs for high-throughput screening.
The unique three-dimensional shapes offered by spiro compounds allow for the exploration of novel interactions with a broad spectrum of biological targets. chemdiv.com
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are fundamental to medicinal chemistry. They involve systematically altering the chemical structure of a compound to understand how these changes affect its biological activity and physicochemical properties, respectively.
The 2-Oxa-5-azaspiro[3.5]nonane scaffold offers several points for systematic modification to explore SAR. The secondary amine in the piperidine (B6355638) ring is a common site for derivatization, allowing for the introduction of a wide variety of substituents. Additionally, the carbon atoms of both the oxetane (B1205548) and piperidine rings can be functionalized.
For example, in the development of M1 muscarinic agonists based on a related 1-oxa-8-azaspiro[4.5]decane scaffold, systematic modifications were made to various parts of the molecule, including the size of substituents and the introduction of different functional groups, which led to compounds with improved receptor affinity and selectivity. nih.gov
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. The rigid nature of the spiro[3.5]nonane scaffold helps to precisely position key functional groups, which are the pharmacophoric elements, in three-dimensional space. mdpi.com
By synthesizing and testing a library of compounds with systematic modifications, researchers can identify "hot spots" on the scaffold where certain types of substituents lead to a significant increase in activity. This information is then used to refine the pharmacophore model and design more potent and selective compounds.
In Vitro Biological Activity Profiling and Target Identification
Once a library of compounds based on the 2-Oxa-5-azaspiro[3.5]nonane scaffold has been synthesized, the next step is to screen them for biological activity. In vitro biological activity profiling involves testing the compounds against a panel of assays to determine their effects on specific enzymes, receptors, or cell lines.
For instance, derivatives of the related 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid have been incorporated into the structure of the local anesthetic Bupivacaine, resulting in analogs with comparable activity and significantly lower toxicity. researchgate.netuniv.kiev.ua
| Spirocyclic Scaffold | Biological Target/Application | Key Findings | Reference |
|---|---|---|---|
| 7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic acid | Local Anesthetic (Bupivacaine analog) | Comparable activity to Bupivacaine with 5-times lower toxicity and increased water solubility. | researchgate.netuniv.kiev.ua |
| 1-Oxa-8-azaspiro[4.5]decanes | M1 Muscarinic Agonists | Systematic modifications led to compounds with preferential affinity for M1 over M2 receptors and potent antiamnesic activity. | nih.gov |
| 3-Azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines] | Antitumor Agents | Effective against various cancer cell lines with IC50 values in the low micromolar range. | mdpi.com |
Following the identification of active compounds, target identification studies are conducted to determine the specific biological molecule(s) with which the compound interacts to produce its effect. Modern approaches to target identification include network pharmacology, which uses computational methods to predict potential targets based on the compound's structure and its effects on cellular pathways. mdpi.com
Modulation of Enzyme Activity and Interaction Studies
While direct studies on 2-Oxa-5-azaspiro[3.5]nonane hemioxalate are limited, research on closely related spirocyclic structures highlights their potential as enzyme modulators. The spirocyclic framework can orient functional groups in precise three-dimensional arrangements, facilitating interactions with the active sites of enzymes. bldpharm.com This has been explored in the context of developing inhibitors for various enzymes implicated in disease.
Spirocyclic scaffolds are of particular interest due to their potential for improved metabolic stability against oxidative enzymes, which can be a limitation for some existing drug molecules. univ.kiev.ua The introduction of a rigid spirocyclic moiety can also enhance the binding affinity of a molecule to its target enzyme by reducing the entropic penalty associated with binding. bldpharm.com
Receptor Agonism/Antagonism and Ligand Binding
The 2-oxa-5-azaspiro[3.5]nonane scaffold is being investigated for its potential to interact with various receptors, acting as either agonists or antagonists. The defined stereochemistry of the spirocyclic system can lead to highly selective interactions with receptor binding pockets.
For instance, the related 7-azaspiro[3.5]nonane scaffold has been utilized in the design of GPR119 agonists. nih.gov In one study, optimization of substituents on the 7-azaspiro[3.5]nonane core led to the identification of a potent GPR119 agonist with a favorable pharmacokinetic profile and glucose-lowering effects in diabetic rats. nih.gov This demonstrates the utility of the azaspiro[3.5]nonane framework in developing receptor-targeted therapies.
Furthermore, other related spirocyclic systems, such as 1-oxa-4-thiaspiro[4.5]decane derivatives, have been investigated as potent and selective 5-HT1A receptor agonists. ebi.ac.uk These findings suggest that the broader class of oxa-azaspiro compounds, including the 2-oxa-5-azaspiro[3.5]nonane moiety, holds promise for the development of new receptor modulators.
Specific Target Exploration (e.g., NaV1.1, SOS1, Menin-MLL)
While direct evidence linking this compound to NaV1.1, SOS1, or Menin-MLL is not yet established in publicly available research, the exploration of related spirocyclic scaffolds for these and other specific targets is an active area of investigation.
NaV1.1: Voltage-gated sodium channel Nav1.1, encoded by the SCN1A gene, is crucial for the function of GABAergic neurons. nih.gov Mutations in this channel can lead to neurological disorders, making it an important therapeutic target. nih.govepfl.ch The development of selective modulators for Nav1.1 is a key area of research, and the unique conformational constraints of spirocyclic scaffolds could be beneficial in achieving subtype selectivity. epfl.ch
SOS1: Son of Sevenless 1 (SOS1) is a guanine (B1146940) nucleotide exchange factor that plays a critical role in the activation of KRAS, an oncogene implicated in numerous cancers. nih.gov Inhibition of the KRAS-SOS1 interaction is a promising strategy for cancer therapy. nih.gov While specific 2-oxa-5-azaspiro[3.5]nonane-based SOS1 inhibitors have not been reported, the development of small molecule inhibitors often involves the exploration of diverse chemical scaffolds, and the properties of spirocycles make them potentially interesting candidates.
Menin-MLL: The interaction between menin and the MLL protein is a critical driver in certain types of leukemia. nih.govnih.gov Consequently, the development of small molecule inhibitors of the menin-MLL interaction is a major focus in oncology research. nih.govnih.govkuraoncology.com Notably, inhibitors incorporating a 2,7-diazaspiro[3.5]nonane moiety have been developed. google.com This highlights the potential of the broader azaspiro[3.5]nonane scaffold in the design of protein-protein interaction inhibitors for cancer therapy.
Design of Novel Bioactive Agents Incorporating the 2-Oxa-5-azaspiro[3.5]nonane Moiety
The 2-oxa-5-azaspiro[3.5]nonane scaffold serves as a versatile building block in the design of new bioactive agents. Its structural features can be leveraged to improve the pharmacological properties of drug candidates, such as potency, selectivity, and metabolic stability. univ.kiev.ua
Development of Analgesics and Anti-inflammatory Agents
The development of new analgesics and anti-inflammatory drugs is a critical area of pharmaceutical research. nih.govmedchemexpress.com The 2-oxa-5-azaspiro[3.5]nonane moiety and its derivatives are being explored for their potential in this domain.
In one study, incorporating a related 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid into the structure of the local anesthetic Bupivacaine resulted in an analog with comparable activity and a significantly lower toxicity profile. univ.kiev.ua This successful example of bioisosteric replacement, where a part of a molecule is replaced with a structurally different but functionally similar group, underscores the potential of oxa-azaspiro[3.5]nonane scaffolds in modulating the properties of bioactive compounds. univ.kiev.ua
The following table provides an overview of the key findings from this research:
| Original Compound | Spirocyclic Analog | Key Findings |
| Bupivacaine | Bupivacaine with 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid | Comparable activity, 5-times lower toxicity, increased water solubility. univ.kiev.ua |
Targeted Therapies for Complex Diseases
The unique structural characteristics of the 2-oxa-5-azaspiro[3.5]nonane moiety make it a promising scaffold for the development of targeted therapies for complex diseases such as cancer. nih.gov The ability to introduce diverse functional groups onto the spirocyclic core allows for the fine-tuning of interactions with specific biological targets. univ.kiev.ua
The inherent three-dimensionality of spirocyclic compounds can lead to improved target engagement and selectivity. bldpharm.com This is particularly important in oncology, where the goal is to develop drugs that specifically target cancer cells while minimizing effects on healthy tissues. The successful development of menin-MLL inhibitors based on a related diazaspiro[3.5]nonane scaffold for the treatment of leukemia provides a strong rationale for the continued exploration of other azaspirocycles, including 2-oxa-5-azaspiro[3.5]nonane, in cancer drug discovery. nih.govnih.govgoogle.com
The following table summarizes the relevance of related spirocyclic compounds in targeted therapies:
| Spirocyclic Scaffold | Therapeutic Target | Disease Area |
| 2,7-Diazaspiro[3.5]nonane | Menin-MLL Interaction | Leukemia google.com |
| 1-Oxa-4-azaspiro[4.5]decane derivatives | Not specified | Cancer (in vitro activity) nih.gov |
Intellectual Property Landscape and Patent Analysis
Overview of Patent Applications and Grants Featuring 2-Oxa-5-azaspiro[3.5]nonane Hemioxalate
A review of the patent landscape reveals that 2-Oxa-5-azaspiro[3.5]nonane is predominantly featured as a critical building block in the structure of more complex, larger molecules rather than as a standalone therapeutic agent. Consequently, patents directly claiming "this compound" as an active pharmaceutical ingredient are not prominent. Instead, the intellectual property protection is centered on the final compounds that incorporate this spirocyclic scaffold. The hemioxalate salt form, if used during synthesis, would typically be considered an intermediate, with patent claims for "pharmaceutically acceptable salts" on the final molecule providing the necessary legal protection.
Key patents have been granted to pharmaceutical companies that have successfully integrated the azaspiro[3.5]nonane core into novel drug candidates. These patents protect the final chemical entities, their crystalline forms, pharmaceutical compositions containing them, and their methods of use for specific medical conditions.
For instance, patent EP3062618B1, assigned to Kala Pharmaceuticals, Inc., protects crystalline forms of a complex molecule that incorporates a 2-oxa-7-azaspiro[3.5]nonane moiety. googleapis.com This highlights the industry's focus on patenting the final, highly derivatized active molecules. Similarly, other patents protect various derivatives for different therapeutic targets, indicating a broad interest in this class of spirocycles. cam.ac.ukepo.org
The following table summarizes representative patents featuring molecules that contain an azaspiro[3.5]nonane scaffold, illustrating the scope of innovation and protection in this area.
| Patent Number | Assignee/Applicant | Title of Invention | Therapeutic Area Focus |
| EP3062618B1 | Kala Pharmaceuticals, Inc. | Crystalline forms of therapeutic compounds and uses thereof (specifically for 7-(3-(4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-6-methoxyquinazolin-7-yloxy)propyl)-2-oxa-7-azaspiro[3.5]nonane) | Proliferative diseases (e.g., cancer), Ocular diseases (e.g., macular degeneration) googleapis.com |
| WO2022185041A1 | Cambridge Enterprise Ltd. | Aminopyrimidine derivatives, compositions and therapeutic uses thereof | Diseases where Casein Kinase 2 alpha (CK2α) activity is implicated cam.ac.uk |
| EP3517536B1 | Gilead Sciences, Inc. | Aminotriazine (B8590112) derivatives useful as TANK-binding kinase inhibitor compounds | Diseases responsive to inhibition of TBK1 and IKKε (e.g., cancer) epo.org |
Analysis of Proprietary Synthetic Routes and Intermediates
The patented synthetic schemes for the final therapeutic molecules illustrate how the 2-Oxa-5-azaspiro[3.5]nonane moiety is incorporated. Generally, the pre-formed spirocycle is coupled with other complex organic fragments in the later stages of the synthesis. For example, the synthesis might involve an N-alkylation reaction where the secondary amine of the 2-Oxa-5-azaspiro[3.5]nonane ring attacks an electrophilic side chain attached to the rest of the target molecule.
The development of a cost-effective, scalable, and high-yield synthesis for the 2-Oxa-5-azaspiro[3.5]nonane intermediate is a significant area of proprietary know-how. Companies that can efficiently produce this key building block hold a competitive advantage. While not explicitly detailed in product patents, separate process patents may exist to protect these innovative synthetic methods.
Patented Biological Activities and Therapeutic Claims
The versatility of the 2-Oxa-5-azaspiro[3.5]nonane scaffold allows for its incorporation into molecules targeting a diverse range of biological pathways and diseases. The patent literature contains specific claims for the therapeutic utility of compounds built upon this framework.
The most detailed claims are found in patents for highly specific molecular entities. For example, EP3062618B1 claims the use of its lead compound for treating proliferative diseases, including various cancers, and ocular diseases associated with angiogenesis, such as macular degeneration. googleapis.com The mechanism of action is linked to the inhibition of aberrant growth factor signaling pathways. googleapis.com
Other patents claim broader therapeutic applications for classes of molecules containing related azaspiro scaffolds. These include:
Inhibition of Protein Kinases: Patent WO2022185041A1 describes compounds containing azaspiro rings as inhibitors of Casein Kinase 2 alpha (CK2α), a key regulator of cellular proliferation, making them candidates for cancer therapy. cam.ac.uk
Modulation of Immune Pathways: Patent EP3517536B1 discloses aminotriazine derivatives with an azaspiro[3.5]nonane component that act as inhibitors of TANK-binding kinase (TBK1) and I-Kappa-B kinase (IKKε), which are involved in innate immunity and may be relevant for treating cancers and inflammatory diseases. epo.org
FAAH Inhibition: Related 7-azaspiro[3.5]nonane structures have been patented for their ability to inhibit Fatty Acid Amide Hydrolase (FAAH), with potential applications in treating a wide array of conditions including pain, anxiety, and inflammatory disorders. google.com
These patented claims underscore the value of the azaspiro[3.5]nonane core in designing molecules with specific and potent biological activities across multiple therapeutic fields.
Freedom-to-Operate (FTO) Analysis for Future Research Directions
A Freedom-to-Operate (FTO) analysis is a critical assessment to determine whether a planned commercial activity, such as developing and selling a new product, infringes upon the existing intellectual property rights of others. For researchers and developers looking to utilize the 2-Oxa-5-azaspiro[3.5]nonane scaffold, a thorough FTO analysis is essential.
The current patent landscape indicates that while the core scaffold itself may be in the public domain, its use in creating new therapeutic agents is constrained by a growing number of patents covering specific derivatives and their applications. Any new molecule incorporating the 2-Oxa-5-azaspiro[3.5]nonane core must be structurally distinct from the compounds claimed in existing patents, particularly from the broad Markush structures often included in patent claims.
Key considerations for future research include:
Therapeutic Area: Pursuing therapeutic areas not explicitly claimed in the key patents (e.g., those by Kala Pharmaceuticals or Gilead) may offer a clearer path. However, broad claims in other patents for related scaffolds could still present a risk. For example, developing a new azaspiro[3.5]nonane-based kinase inhibitor would require careful navigation around existing intellectual property in the oncology space. googleapis.comcam.ac.ukepo.org
Structural Novelty: The design of new derivatives must avoid direct overlap with the chemical space defined in the claims of granted patents. This requires a detailed analysis of the patent's claims, which define the legal scope of protection.
Mechanism of Action: Targeting novel biological pathways that have not been previously associated with this scaffold could provide a stronger basis for patentability and a clearer FTO position.
Future Perspectives and Interdisciplinary Research Opportunities
Integration with Artificial Intelligence and Machine Learning for De Novo Design
The convergence of artificial intelligence (AI) and machine learning (ML) with chemistry is revolutionizing the process of drug discovery. frontiersin.orgresearchgate.net These technologies offer the potential to accelerate the design of novel derivatives of 2-Oxa-5-azaspiro[3.5]nonane with optimized properties.
Generative AI algorithms, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on vast datasets of known molecules to generate novel chemical structures. frontiersin.orgresearchgate.net By incorporating the 2-Oxa-5-azaspiro[3.5]nonane scaffold as a starting point, these models can propose new derivatives with a high likelihood of possessing desired biological activities and physicochemical properties. This de novo design approach can significantly reduce the time and cost associated with traditional drug discovery by prioritizing the synthesis of compounds with the highest potential for success. frontiersin.org
Furthermore, machine learning models can be developed to predict various properties of these newly designed molecules, including their solubility, metabolic stability, and potential toxicity, even before they are synthesized. sapiosciences.comnih.gov By analyzing the quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR) of a series of 2-Oxa-5-azaspiro[3.5]nonane analogs, AI can identify key structural motifs that contribute to desirable therapeutic effects. This predictive capability allows researchers to focus their efforts on the most promising candidates, streamlining the optimization process. frontiersin.org
Table 1: Applications of AI/ML in the De Novo Design of 2-Oxa-5-azaspiro[3.5]nonane Derivatives
| AI/ML Application | Description | Potential Impact |
| Generative Models | Algorithms (e.g., RNNs, GANs) that create novel molecular structures based on the 2-Oxa-5-azaspiro[3.5]nonane scaffold. | Rapid exploration of new chemical space and identification of novel drug candidates. |
| Predictive Modeling | Machine learning models that forecast physicochemical properties (e.g., solubility, permeability) and biological activity. | Prioritization of synthetic efforts on compounds with higher probabilities of success. |
| QSAR/QSPR Analysis | Computational methods to correlate chemical structure with biological activity or physical properties. | Identification of key structural features for optimizing therapeutic efficacy and drug-like properties. |
Exploration of New Chemical Space through Advanced Functionalization
The 2-Oxa-5-azaspiro[3.5]nonane scaffold provides a three-dimensional framework that is ripe for exploration through advanced synthetic functionalization. rsc.org The presence of the secondary amine and the oxetane (B1205548) ring offers multiple points for chemical modification, allowing for the creation of diverse libraries of compounds.
Spirocycles are increasingly recognized for their ability to confer conformational rigidity and novel three-dimensional shapes to molecules, which can lead to improved binding affinity and selectivity for biological targets. tandfonline.comnih.gov The oxetane moiety, in particular, is a valuable functional group in medicinal chemistry. It can act as a bioisostere for gem-dimethyl or carbonyl groups, often leading to improved aqueous solubility, metabolic stability, and lipophilicity. researchgate.netnih.govacs.org
Future research will likely focus on developing novel synthetic methods to introduce a wide range of substituents onto the 2-Oxa-5-azaspiro[3.5]nonane core. This could involve techniques such as late-stage functionalization, which allows for the modification of complex molecules in the final steps of a synthesis, providing rapid access to a variety of analogs. The exploration of different reaction conditions and catalysts will be crucial for achieving high yields and stereoselectivity in these transformations.
Therapeutic Applications in Emerging Disease Areas
The structural features of 2-Oxa-5-azaspiro[3.5]nonane and its derivatives suggest potential therapeutic applications in a range of diseases, particularly those affecting the central nervous system (CNS). Spirocyclic scaffolds have shown promise in the development of treatments for neurological and psychiatric disorders. nih.govnih.gov
The incorporation of the oxetane ring can enhance blood-brain barrier permeability, a critical factor for CNS-targeted drugs. nih.gov Furthermore, heterocyclic compounds are known to play a significant role in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's by interacting with various therapeutic targets. mdpi.com The unique geometry of the 2-Oxa-5-azaspiro[3.5]nonane scaffold could enable the design of selective inhibitors or modulators of enzymes and receptors implicated in these conditions.
Beyond neurodegenerative diseases, the versatility of this scaffold could be leveraged to develop therapies for other emerging areas, such as oncology and infectious diseases. The ability to fine-tune the physicochemical properties through functionalization allows for the optimization of drug candidates for a wide array of biological targets. nih.gov
Table 2: Potential Therapeutic Areas for 2-Oxa-5-azaspiro[3.5]nonane Derivatives
| Disease Area | Rationale | Key Molecular Properties |
| Neurodegenerative Diseases | Spirocycles and heterocycles have shown efficacy in CNS targets. The oxetane moiety may improve blood-brain barrier penetration. nih.govnih.govmdpi.com | Enhanced solubility, metabolic stability, and target-specific binding. |
| Oncology | The three-dimensional structure can lead to novel interactions with cancer-related proteins. | High target selectivity to minimize off-target effects. |
| Infectious Diseases | The novel scaffold could overcome existing drug resistance mechanisms. | Broad-spectrum activity and favorable pharmacokinetic profiles. |
Development of Sustainable and Environmentally Benign Synthetic Processes
In line with the growing emphasis on green chemistry in the pharmaceutical industry, future research on 2-Oxa-5-azaspiro[3.5]nonane will likely focus on the development of sustainable synthetic methods. researchgate.netnumberanalytics.com This involves the use of environmentally friendly solvents, catalysts, and reaction conditions to minimize waste and energy consumption.
Microwave-assisted organic synthesis, for example, can significantly reduce reaction times and improve yields for the synthesis of heterocyclic compounds. nih.govingentaconnect.commdpi.com The use of biocatalysis, employing enzymes to carry out specific chemical transformations, offers a highly selective and environmentally friendly alternative to traditional chemical reagents. numberanalytics.com
Furthermore, the principles of atom economy, which aim to maximize the incorporation of starting materials into the final product, will guide the design of new synthetic routes. nih.gov By developing more efficient and sustainable processes, the environmental impact of producing 2-Oxa-5-azaspiro[3.5]nonane and its derivatives can be significantly reduced, making these promising compounds more viable for large-scale production. rasayanjournal.co.in
Q & A
Synthesis Optimization
Q: How can researchers optimize the synthesis of 2-Oxa-5-azaspiro[3.5]nonane hemioxalate to improve yield and purity? A: Synthesis optimization requires careful control of reaction conditions and purification steps. Key strategies include:
- Cyclization Conditions : Utilize ring-closing reactions under inert atmospheres to minimize oxidative by-products, as suggested by spirocyclic compound synthesis protocols .
- Salt Formation : Introduce oxalic acid in stoichiometric ratios during the final step to ensure consistent hemioxalate salt formation, avoiding excess acid that may lead to di-oxalate impurities .
- Purification : Employ recrystallization from ethanol/water mixtures, as this method has been effective in achieving ≥96% purity for analogous spirocyclic oxalate salts .
- Yield Monitoring : Use HPLC or LC-MS to track intermediate formation and adjust reaction times or temperatures dynamically .
Characterization Techniques
Q: What spectroscopic and chromatographic methods are recommended for confirming the structure and purity of this compound? A: A multi-technique approach is critical:
- NMR Spectroscopy : H and C NMR can confirm the spirocyclic structure by identifying characteristic peaks for the oxa-aza ring system and oxalate counterion .
- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion ([M+H]) and salt stoichiometry (e.g., 1:0.5 oxalic acid ratio) .
- Purity Assessment : Reverse-phase HPLC with UV detection at 210 nm is recommended, using acetonitrile/water gradients to resolve residual solvents or unreacted intermediates .
- Thermal Analysis : Differential scanning calorimetry (DSC) can identify melting points (e.g., 208°C) and detect polymorphic forms .
Stability and Storage
Q: What are the optimal storage conditions to maintain the stability of this compound in long-term studies? A: Stability is highly sensitive to environmental factors:
- Temperature : Store at 2–8°C in airtight containers to prevent thermal degradation .
- Moisture Control : Use desiccants (e.g., silica gel) in storage vials, as hemioxalate salts may hydrolyze in humid conditions .
- Light Protection : Amber glass containers are essential to avoid photolytic decomposition of the spirocyclic core .
- Periodic Testing : Conduct stability-indicating assays (e.g., HPLC purity checks) every 6 months for long-term studies .
Computational Modeling
Q: How can computational approaches like molecular docking or DFT calculations be applied to study the interactions of this compound with biological targets? A: Computational methods provide mechanistic insights:
- Docking Studies : Use software like AutoDock Vina to model interactions with sigma receptors, leveraging the spirocyclic scaffold’s conformational rigidity for target fitting .
- DFT Calculations : Analyze electron density maps to predict reactive sites for derivatization, focusing on the oxa-aza ring’s lone pairs .
- MD Simulations : Assess stability of the hemioxalate salt in physiological buffers to guide formulation design .
Handling Contradictory Data
Q: When encountering discrepancies in pharmacological activity data between different batches of this compound, what analytical strategies should be employed to identify the source of variability? A: Systematic troubleshooting is required:
- Batch Comparison : Perform side-by-side NMR and LC-MS analyses to detect impurities or salt stoichiometry variations .
- Biological Replicates : Repeat assays with rigorously purified batches to isolate synthesis-related vs. biological variability .
- Crystallography : Single-crystal X-ray diffraction can resolve structural anomalies (e.g., unexpected stereochemistry) .
Salt Formation Rationale
Q: What factors influence the choice of oxalic acid in forming the hemioxalate salt of 2-Oxa-5-azaspiro[3.5]nonane, and how does this affect its physicochemical properties? A: Oxalic acid is selected for:
- Solubility Enhancement : The hemioxalate salt improves aqueous solubility compared to the free base, critical for in vitro assays .
- Crystallinity : The salt forms stable crystals, facilitating characterization via X-ray diffraction .
- Stoichiometric Control : A 1:0.5 molar ratio avoids excess acidity, preserving the spirocyclic structure’s integrity .
Pharmacological Profiling
Q: In designing experiments to evaluate the sigma receptor binding affinity of this compound, what control experiments and validation methods are essential? A: Rigorous controls ensure data reliability:
- Reference Ligands : Include known sigma receptor agonists/antagonists (e.g., haloperidol) to validate assay conditions .
- Radioligand Displacement : Use H-labeled DTG or (+)-Pentazocine in competitive binding assays to quantify IC values .
- Functional Assays : Measure intracellular Ca flux in transfected cell lines to confirm receptor activation/inhibition .
Notes
- Data Contradictions : Variations in CAS numbers (e.g., 1046153-04-1 vs. 1429056-28-9) may reflect differences in salt stoichiometry or stereochemistry, necessitating careful batch documentation .
- Advanced Research : Focus on structure-activity relationship (SAR) studies to explore derivatives with modified spirocyclic rings or counterions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
